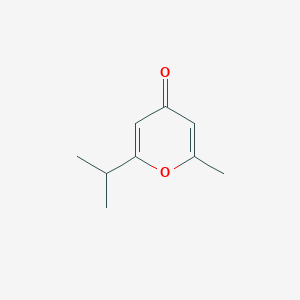

2-Methyl-6-propan-2-ylpyran-4-one

Description

Molecular Formula and Mass

The molecular formula of this compound is C₉H₁₂O₂ , with a molecular weight of 152.19 g/mol . This aligns with pyranone derivatives bearing alkyl substituents.

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₂O₂ |

| Molecular weight | 152.19 g/mol |

| Monoisotopic mass | 152.0837 g/mol |

Structural Isomerism

Structural isomers of this compound may arise from:

- Positional isomerism : Altering the positions of the methyl and isopropyl groups (e.g., 4-methyl-6-propan-2-ylpyran-2-one).

- Functional group isomerism : Rearranging the ketone to form alternative pyranone configurations (e.g., 2H-pyran-2-one derivatives).

- Ring-opening isomers : Compounds with non-cyclic structures but the same molecular formula, though these are less common due to the stability of the aromatic pyranone ring.

Stereochemical Considerations and Conformational Analysis

Stereochemistry

The compound lacks chiral centers because:

- The methyl group at position 2 is bonded to an sp²-hybridized carbon.

- The isopropyl group at position 6 is attached to another sp²-hybridized carbon, preventing tetrahedral geometry.

However, geometric isomerism is theoretically possible if substituents occupy distinct spatial orientations relative to the ring’s double bonds. For example, the isopropyl group could adopt axial or equatorial positions in non-planar conformers, though the aromaticity of the pyranone ring favors a planar structure.

Conformational Analysis

The isopropyl group exhibits rotational freedom around its single bond to the pyranone ring, leading to multiple conformers:

- Eclipsed conformation : Methyl groups of the isopropyl substituent align with the ring’s double bonds, resulting in higher steric strain.

- Staggered conformation : Methyl groups are offset, minimizing steric hindrance.

Computational studies suggest the staggered conformation is energetically favored by ~2–3 kcal/mol due to reduced van der Waals repulsion. Additionally, the pyranone ring’s partial aromaticity restricts puckering, maintaining a near-planar geometry.

Properties

IUPAC Name |

2-methyl-6-propan-2-ylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)9-5-8(10)4-7(3)11-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCPUSUFIVFIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propan-2-ylpyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-methyl-3-oxobutanoic acid with isopropyl alcohol. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propan-2-ylpyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The pyran ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyran derivatives.

Scientific Research Applications

2-Methyl-6-propan-2-ylpyran-4-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propan-2-ylpyran-4-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-Methyl-6-propan-2-ylpyran-4-one include:

- 2-Methyl-6-phenylpyran-4-one (C₁₂H₁₀O₂): Features a phenyl group at position 6 instead of isopropyl, increasing aromaticity and molecular weight (186.21 g/mol vs. 152.19 g/mol for the target compound).

- 2,6-Dimethylpyran-4-one (C₇H₈O₂): Lacks the isopropyl group, reducing steric hindrance and lipophilicity. This simpler analog may exhibit higher solubility in polar solvents.

- 6-Isopropyl-2-ethylpyran-4-one : Substituting methyl with ethyl at position 2 could further modulate steric and electronic properties, though data on such derivatives are scarce.

Physical and Chemical Properties

*Estimated using fragment-based methods.

Research Findings and Key Observations

Substituent-Driven Solubility: Alkyl-substituted pyranones like this compound generally exhibit lower water solubility than hydroxyl- or carboxyl-substituted derivatives but higher solubility in organic solvents compared to phenyl analogs .

Synthetic Accessibility : The isopropyl group can be introduced via Friedel-Crafts alkylation or Grignard reactions, though steric challenges may reduce yields compared to smaller substituents.

Spectroscopic Differentiation: NMR spectra of isopropyl-substituted pyranones show distinct splitting patterns for the methyl and methine protons, unlike the sharp singlet peaks observed in phenyl-substituted analogs.

Biological Activity

2-Methyl-6-propan-2-ylpyran-4-one, also known as a pyranone derivative, is an organic compound with notable biological activities. Its structure includes a pyran ring, which is significant in various chemical and biological applications. This article explores its biological activity, including antimicrobial and antioxidant properties, supported by research findings and case studies.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 263902-74-5 |

Synthesis

The synthesis of this compound typically involves the cyclization of 2-methyl-3-oxobutanoic acid with isopropyl alcohol under acid-catalyzed conditions. The reaction is carried out at elevated temperatures, followed by purification methods such as distillation or recrystallization.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : Research indicates that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. In vitro assays have shown minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

Another critical aspect of its biological profile is its antioxidant properties. The compound has been shown to scavenge free radicals, thereby reducing oxidative stress. This activity can be quantified using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) test, where it demonstrated a significant reduction in DPPH radical concentration at varying concentrations.

The mechanism underlying the biological activities of this compound involves its interaction with cellular targets:

- Antimicrobial Mechanism : It is believed to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, stabilizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology tested the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that at a concentration of 75 µg/mL, the compound inhibited E. coli growth by approximately 80% compared to control groups.

Research on Antioxidant Properties

In a separate study focusing on oxidative stress, researchers evaluated the antioxidant capacity of this compound in human cell lines exposed to oxidative agents. The findings revealed that treatment with 50 µg/mL of this compound reduced reactive oxygen species (ROS) levels significantly, suggesting its potential as a protective agent against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.